molecular formula C17H13N3O2 B2939526 N-(3-acetylphenyl)quinoxaline-6-carboxamide CAS No. 881439-24-3

N-(3-acetylphenyl)quinoxaline-6-carboxamide

Cat. No.: B2939526
CAS No.: 881439-24-3
M. Wt: 291.31
InChI Key: NUDUNGYQINWASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)quinoxaline-6-carboxamide: is a compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)quinoxaline-6-carboxamide typically involves the condensation of 3-acetylphenylamine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex quinoxaline derivatives.

Biology and Medicine: In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, quinoxaline derivatives, including this compound, are used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

Comparison with Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: An antitumor agent.

    Levomycin: An antibiotic.

    Carbadox: An antibiotic used in swine production.

Uniqueness: N-(3-acetylphenyl)quinoxaline-6-carboxamide stands out due to its unique structural features, which confer distinct biological activities. Its acetylphenyl group and carboxamide functionality contribute to its specific interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-acetylphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDUNGYQINWASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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